molecular formula C10H9BrN4O2 B049294 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 666816-98-4

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B049294
Key on ui cas rn: 666816-98-4
M. Wt: 297.11 g/mol
InChI Key: HFZOBQSHTNNKFY-UHFFFAOYSA-N
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Patent
US09255098B2

Procedure details

By utilizing the well known method, 8-bromo-3-methyl-xanthine (5 g, 20.4 mmol) was dissolved in N,N-dimethylformamide (30 ml). N,N-diisopropylethylamine (2.633 g, 20.4 mmol) and 1-bromo-2-butyne (2.714 g, 20.4 mmol) were added to obtain a reaction mixture. The reaction mixture was reacted overnight at room temperature and TLC was used to monitor the reaction progress. After the reaction was completed, the obtained reaction mixture was poured into water, suction filtered, and the obtained solid was washed with water for three times, dried to give 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine 1a (5.15 g, light yellow solid), yield: 85%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.633 g
Type
reactant
Reaction Step Two
Quantity
2.714 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:10][C:9]2[C:8](=[O:11])[NH:7][C:6](=[O:12])[N:5]([CH3:13])[C:4]=2[N:3]=1.C(N(CC)C(C)C)(C)C.Br[CH2:24][C:25]#[C:26][CH3:27].O>CN(C)C=O>[CH3:13][N:5]1[C:4]2[N:3]=[C:2]([Br:1])[N:10]([CH2:24][C:25]#[C:26][CH3:27])[C:9]=2[C:8](=[O:11])[NH:7][C:6]1=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=2N(C(NC(C2N1)=O)=O)C
Step Two
Name
Quantity
2.633 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.714 g
Type
reactant
Smiles
BrCC#CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the obtained solid was washed with water for three times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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